molecular formula C4H2BrF5N2S B3251560 5-Bromo-2-(pentafluoro--sulfanyl)pyrimidine CAS No. 2098329-56-5

5-Bromo-2-(pentafluoro--sulfanyl)pyrimidine

Cat. No.: B3251560
CAS No.: 2098329-56-5
M. Wt: 285.04
InChI Key: VMFRXOLHMIKERF-UHFFFAOYSA-N
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Description

5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine is a chemical compound with the molecular formula C4HBrF5N2S. It is a pyrimidine derivative, which means it is based on the pyrimidine ring structure, a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5 and a pentafluoro–sulfanyl group at position 2 of the pyrimidine ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine typically involves the introduction of the bromine and pentafluoro–sulfanyl groups onto the pyrimidine ring. One common method involves the bromination of a pyrimidine precursor followed by the introduction of the pentafluoro–sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The pentafluoro–sulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of the pentafluoro–sulfanyl group.

    2-(Pentafluoro–sulfanyl)pyrimidine: Lacks the bromine atom at position 5.

    5-Chloro-2-(pentafluoro–sulfanyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-2-(pentafluoro–sulfanyl)pyrimidine is unique due to the presence of both the bromine and pentafluoro–sulfanyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(5-bromopyrimidin-2-yl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF5N2S/c5-3-1-11-4(12-2-3)13(6,7,8,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFRXOLHMIKERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(F)(F)(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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